molecular formula C9H9NO4S B2660880 [(3-Nitrobenzyl)thio]acetic acid CAS No. 178270-51-4

[(3-Nitrobenzyl)thio]acetic acid

Cat. No.: B2660880
CAS No.: 178270-51-4
M. Wt: 227.23
InChI Key: ARWBWQQQEPNYEI-UHFFFAOYSA-N
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Description

[(3-Nitrobenzyl)thio]acetic acid is an organosulfur compound with the molecular formula C9H9NO4S It is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Nitrobenzyl)thio]acetic acid typically involves the reaction of 3-nitrobenzyl bromide with thioglycolic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

3-Nitrobenzyl bromide+Thioglycolic acid[(3-Nitrobenzyl)thio]acetic acid+HBr\text{3-Nitrobenzyl bromide} + \text{Thioglycolic acid} \rightarrow \text{this compound} + \text{HBr} 3-Nitrobenzyl bromide+Thioglycolic acid→[(3-Nitrobenzyl)thio]acetic acid+HBr

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[(3-Nitrobenzyl)thio]acetic acid undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

[(3-Nitrobenzyl)thio]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used to study the effects of nitro and thio groups on biological systems.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of [(3-Nitrobenzyl)thio]acetic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thio group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects.

Comparison with Similar Compounds

[(3-Nitrobenzyl)thio]acetic acid can be compared with other similar compounds such as thioacetic acid and nitrobenzyl derivatives.

    Thioacetic acid: Similar in having a thio group, but lacks the nitrobenzyl moiety, making it less versatile in certain reactions.

    Nitrobenzyl derivatives: Share the nitrobenzyl group but may lack the thio group, affecting their reactivity and applications.

This compound is unique due to the presence of both nitro and thio groups, which confer distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c11-9(12)6-15-5-7-2-1-3-8(4-7)10(13)14/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWBWQQQEPNYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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